2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine
CAS No.: 1480427-47-1
Cat. No.: VC7141087
Molecular Formula: C13H14ClN3
Molecular Weight: 247.73
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1480427-47-1 |
|---|---|
| Molecular Formula | C13H14ClN3 |
| Molecular Weight | 247.73 |
| IUPAC Name | 2-(3-chloro-4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-amine |
| Standard InChI | InChI=1S/C13H14ClN3/c1-8-5-6-9(7-11(8)14)17-13(15)10-3-2-4-12(10)16-17/h5-7H,2-4,15H2,1H3 |
| Standard InChI Key | BUQZIUDHZYZGMP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)N2C(=C3CCCC3=N2)N)Cl |
Introduction
Structural Overview
The compound "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" consists of:
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A cyclopenta[c]pyrazole core: A bicyclic system containing a fused cyclopentane and pyrazole ring.
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Substituents:
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A 3-chloro-4-methylphenyl group attached to the pyrazole ring.
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An amine (-NH) group at the third position of the pyrazole ring.
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This structural arrangement suggests potential biological activity due to the presence of the pyrazole moiety, which is known for its pharmacological relevance.
General Synthetic Pathway
The synthesis of "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" typically involves:
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Formation of the Cyclopenta[c]pyrazole Core:
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Cyclization reactions between a hydrazine derivative and a suitable diketone precursor.
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Common solvents include ethanol or acetonitrile under reflux conditions.
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Substitution at the Phenyl Ring:
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Introduction of the 3-chloro-4-methylphenyl group via electrophilic aromatic substitution or coupling reactions.
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Amine Functionalization:
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Conversion of intermediates to the amine derivative using reagents like ammonia or amines under controlled conditions.
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Example Reaction Scheme
A plausible reaction sequence could involve:
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Reacting cyclopentanone with hydrazine hydrate to form an intermediate hydrazone.
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Cyclization with a chlorinated phenyl ketone to yield the desired product.
Spectroscopic Characterization
The compound can be characterized using standard spectroscopic techniques:
| Technique | Key Features Observed |
|---|---|
| NMR (¹H/¹³C) | Signals for aromatic protons (7–8 ppm), methyl group (~2 ppm), and NH (~5 ppm). |
| IR Spectroscopy | Characteristic NH stretching (~3300 cm), C-Cl (~700 cm). |
| Mass Spectrometry | Molecular ion peak at m/z ~221 (M+1). |
Medicinal Chemistry
The pyrazole scaffold is widely recognized for its pharmacological properties:
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Anti-inflammatory activity: Pyrazoles are known inhibitors of cyclooxygenase enzymes (COX).
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Anticancer potential: The chloro-substituted phenyl group may enhance cytotoxicity against cancer cells.
Material Science
Due to its heterocyclic nature, this compound could serve as:
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A precursor for advanced organic materials.
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A ligand in coordination chemistry for metal complexes.
Research Directions
Future studies could focus on:
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Biological Activity Screening: Testing for anti-inflammatory, antimicrobial, or anticancer activities.
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Structure-Activity Relationship (SAR): Modifying substituents to optimize potency and selectivity.
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Material Applications: Exploring its use in organic semiconductors or as a dye intermediate.
This comprehensive review highlights the significance of "2-(3-chloro-4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine" as a versatile compound with promising applications in various scientific fields. Further experimental studies are essential to unlock its full potential.
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